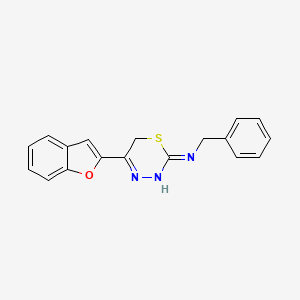
5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound that incorporates a benzofuran moiety and a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with thiadiazine precursors in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen.
Thiadiazine derivatives: Compounds containing the thiadiazine ring with different substituents.
Uniqueness
5-(1-benzofuran-2-yl)-N-benzyl-6H-1,3,4-thiadiazin-2-amine is unique due to its combination of benzofuran and thiadiazine moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-N-benzyl-3,6-dihydro-1,3,4-thiadiazin-2-imine |
InChI |
InChI=1S/C18H15N3OS/c1-2-6-13(7-3-1)11-19-18-21-20-15(12-23-18)17-10-14-8-4-5-9-16(14)22-17/h1-10H,11-12H2,(H,19,21) |
InChI Key |
RYKOELNZPCJEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=NCC2=CC=CC=C2)S1)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















